molecular formula C17H18ClNO3S B2954223 Ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 304685-69-6

Ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No. B2954223
CAS RN: 304685-69-6
M. Wt: 351.85
InChI Key: ZSRATXVTAIRFNC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiophene carboxylates and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antioxidant Studies

Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated excellent antibacterial and antifungal activities, alongside profound antioxidant potential (K. Raghavendra et al., 2016). This research suggests the broad utility of thiophene derivatives in developing new antimicrobial and antioxidant agents.

Anti-rheumatic Potential

Research has also explored the anti-rheumatic capabilities of thiophene derivatives. Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in in vivo models (Y. Sherif & N. Hosny, 2014). These findings highlight the potential for thiophene derivatives in the treatment of rheumatic diseases.

Synthesis and Molecular Modeling for Anti-microbial Agents

Thiophene derivatives have been synthesized and subjected to in vitro antimicrobial activity tests, with some compounds exhibiting potent activity against fungal strains, surpassing standard drugs in effectiveness (Y. Mabkhot et al., 2015). Molecular modeling has aided in understanding the active configurations, providing a pathway for designing highly effective antimicrobial agents.

Synthesis of Substituted Spiro Derivatives with Biological Activities

Another study focused on synthesizing substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, testing them for antimicrobial activity. These compounds showed notable antibacterial and antifungal activities, suggesting their utility in combating microbial infections (R. Faty et al., 2010).

Highly Efficient Synthesis Techniques

Efficient synthesis techniques for thiophene derivatives, such as ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, have been developed, showcasing the versatility and potential for high-yield production of thiophene-based compounds with potential pharmaceutical applications (Xiao-qing Li & Lan-zhi Wang, 2014).

properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRATXVTAIRFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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